

In-Depth Technical Guide to YE6144: A Prototypical IRF5 Inhibitor

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Compound of Interest		
Compound Name:	YE6144	
Cat. No.:	B12410995	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

YE6144 is a potent and selective small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). By specifically targeting the phosphorylation of IRF5, **YE6144** effectively blocks its activation and subsequent downstream signaling, leading to the suppression of pro-inflammatory cytokines, including type I interferons (IFNs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **YE6144**, serving as a valuable resource for researchers in immunology and drug development.

Chemical Structure and Properties

YE6144 is chemically defined as (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride.[1][2] Its structure is characterized by a fluoro-indazolyl core linked to a morpholinopyridazinyl vinyl group and a butanediamine side chain.

Table 1: Chemical and Physical Properties of **YE6144**



Property	Value	Reference
IUPAC Name	(S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diaminehydrochloride	[1]
CAS Number	3065657-02-2	[1][3]
Molecular Formula	C21H27CIFN7O	[1][3]
Molecular Weight	447.94 g/mol	[1][3]
Appearance	Solid	[4]
SMILES	CCINVALID-LINKN.[H]CI	[4]

Table 2: Solubility of **YE6144**

Solvent	Concentration	Conditions	Reference
DMSO (in vitro)	55 mg/mL (122.78 mM)	Sonication is recommended.	[3]
DMSO (in vitro)	70 mg/mL (156.27 mM)	Ultrasonic and warming to 60°C.	
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo)	10 mg/mL (22.32 mM)	Sonication is recommended. Solvents should be added sequentially.	[3]
10% DMSO + 90% (20% SBE-β-CD in saline) (in vivo)	≥ 10 mg/mL (22.32 mM)	Clear solution.	
10% DMSO + 90% Corn Oil (in vivo)	≥ 10 mg/mL (22.32 mM)	Clear solution.	-

Table 3: Storage and Stability of **YE6144**



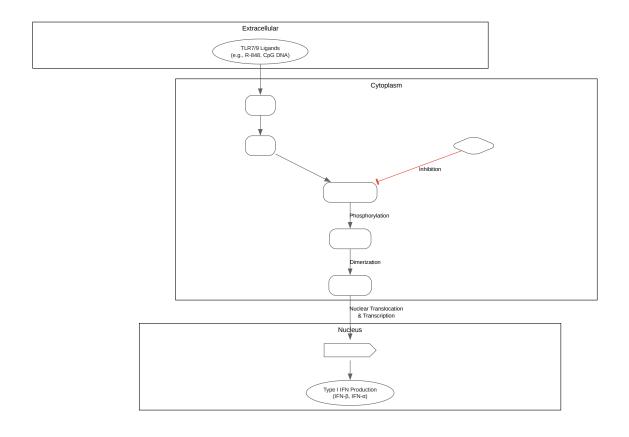
Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[3]
In Solvent	-80°C	1 year	[3]

Mechanism of Action and Signaling Pathway

YE6144 is a prototypical inhibitor of IRF5, a transcription factor that plays a critical role in the innate immune response.[4][5] The primary mechanism of action of **YE6144** is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[3][4][5] This post-translational modification is a crucial step for the activation, dimerization, and nuclear translocation of IRF5, which are all necessary for its function as a transcriptional activator of target genes.

The signaling pathway affected by **YE6144** is primarily the Toll-like receptor (TLR) pathway, particularly TLR7 and TLR9 which are implicated in the pathogenesis of SLE. Upon stimulation by their respective ligands (e.g., single-stranded RNA for TLR7 and CpG DNA for TLR9), TLRs initiate a signaling cascade that leads to the activation of kinases responsible for IRF5 phosphorylation. By inhibiting this phosphorylation step, **YE6144** effectively blocks the downstream production of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines.[4][6]





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Figure 1: Proposed signaling pathway of YE6144 action.

In Vitro and In Vivo Efficacy In Vitro Studies

YE6144 has demonstrated potent inhibitory activity in various in vitro assays.

Table 4: In Vitro Activity of YE6144



Assay	Cell Type	Treatment	Result	Reference
IRF5 Phosphorylation	Human Peripheral Blood Mononuclear Cells (PBMCs)	1 or 3 μM YE6144 for 30 min	Inhibition of IRF5 phosphorylation.	[4]
IRF5 Phosphorylation	Mouse Splenocytes	1 or 3 μM YE6144 for 30 min	Inhibition of IRF5 phosphorylation.	[4]
Type I IFN Production	Human PBMCs stimulated with R-848	0-10 μM YE6144 for 30 min	IC50 of approximately 0.09 μM.	[3][4]
Type I IFN Gene Induction	Mouse Splenocytes stimulated with TLR7 or TLR9 ligands	Pretreatment with YE6144	Remarkable weakening of Ifnb1 and Ifna gene induction.	[4]

In Vivo Studies

The efficacy of **YE6144** has been evaluated in a mouse model of systemic lupus erythematosus (SLE).

Table 5: In Vivo Activity of YE6144 in a Mouse Model of SLE

Animal Model	Dosage and Administration	Key Findings	Reference
NZB/W F1 mice	40.0 mg/kg, subcutaneous injection, once	Suppressed the exacerbation of autoantibody production. Suppressed splenomegaly and renal dysfunction.	[4]



Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Inhibition of IRF5 Phosphorylation in Human PBMCs and Mouse Splenocytes



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Figure 2: Workflow for IRF5 phosphorylation assay.

- Cell Preparation: Isolate human PBMCs from healthy donors or splenocytes from mice.
- Pre-incubation: Pre-treat the cells with YE6144 (1 or 3 μM) or DMSO (vehicle control) for 30 minutes.
- Stimulation: Stimulate the cells with a TLR7 agonist, such as R-848, to induce IRF5 phosphorylation.
- Cell Lysis: Lyse the cells to extract total protein.
- Western Blotting: Separate the protein lysates using Phos-tag SDS-PAGE, which allows for the separation of phosphorylated proteins from their non-phosphorylated counterparts.
 Transfer the proteins to a membrane.



• Immunodetection: Probe the membrane with primary antibodies specific for total IRF5. The phosphorylated form of IRF5 will appear as a band with reduced mobility compared to the non-phosphorylated form.

Measurement of Type I IFN Production by ELISA

- Cell Culture: Plate human PBMCs and pre-treat with varying concentrations of YE6144 (0-10 μM) or DMSO for 30 minutes.
- Stimulation: Stimulate the cells with R-848 for 24 hours to induce the production and secretion of type I IFNs.
- Supernatant Collection: Collect the cell culture supernatants.
- ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits specific for human IFN-α and IFN-β to quantify the concentration of these cytokines in the supernatants.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of YE6144 for the inhibition of type I IFN production.

In Vivo Mouse Model of Systemic Lupus Erythematosus

- Animal Model: Utilize NZB/W F1 mice, a well-established model that spontaneously develops an autoimmune disease resembling human SLE.
- Treatment: Administer a single subcutaneous injection of YE6144 (40.0 mg/kg) or vehicle control.
- Monitoring: Monitor disease progression by measuring parameters such as:
 - Autoantibody titers: Collect serum periodically and measure the levels of anti-dsDNA antibodies by ELISA.
 - Splenomegaly: Measure spleen weight at the end of the study.
 - Renal dysfunction: Assess kidney function by measuring proteinuria.



 Data Analysis: Compare the disease parameters between the YE6144-treated group and the control group to evaluate the therapeutic efficacy of the compound.

Conclusion

YE6144 represents a promising therapeutic candidate for the treatment of autoimmune diseases driven by IRF5 hyperactivation. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and the availability of detailed experimental protocols make it a valuable tool for further research and development in the field of immunology and drug discovery. The data summarized in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of targeting the IRF5 signaling pathway.

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